N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
This compound is a thiazolidinone derivative characterized by a 4-oxo-2-sulfanylidene core, substituted with a (4-methoxyphenyl)methylidene group at position 5 (Z-configuration) and an N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide side chain. Its synthesis likely involves condensation of a thiosemicarbazide intermediate with chloroacetic acid derivatives, followed by amide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-29-18-7-4-16(5-8-18)15-21-23(28)26(24(32)33-21)13-11-22(27)25-12-10-17-6-9-19(30-2)20(14-17)31-3/h4-9,14-15H,10-13H2,1-3H3,(H,25,27)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVQRVQLRLQKA-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidinone ring.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and appropriate catalysts.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with a propanoyl chloride derivative under basic conditions to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone ring’s sulfur atom and the exocyclic double bond (C=Z groups) are primary sites for oxidation:
- Sulfanylidene (S=C) Oxidation :
-
Exocyclic Double Bond Oxidation :
- Reagents : Ozone (O₃) or meta-chloroperbenzoic acid (mCPBA).
- Products : Epoxides or diols via oxidative cleavage.
Table 1: Oxidation Pathways
| Reactive Site | Reagent | Conditions | Product(s) |
|---|---|---|---|
| Sulfanylidene (S=C) | KMnO₄ / H₂O₂ | Acidic medium | Sulfoxides or sulfones |
| (5Z)-Methylidene | O₃ / mCPBA | Room temperature | Epoxides or diols |
Reduction Reactions
The carbonyl groups (C=O) in the thiazolidinone and propanamide moieties are susceptible to reduction:
-
Carbonyl Reduction :
- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Products : Secondary alcohols (C-OH) from ketones.
-
Exocyclic Double Bond Reduction :
- Reagents : Hydrogen gas (H₂) with palladium catalysts.
- Products : Saturated thiazolidinone derivatives.
Table 2: Reduction Pathways
| Functional Group | Reagent | Conditions | Product(s) |
|---|---|---|---|
| Thiazolidinone C=O | NaBH₄ / LiAlH₄ | Methanol, reflux | Secondary alcohol |
| (5Z)-Methylidene | H₂ / Pd-C | Ambient pressure | Saturated thiazolidinone |
Substitution Reactions
Electrophilic aromatic substitution (EAS) is feasible at the methoxyphenyl rings:
-
Methoxy Group Demethylation :
- Reagents : Boron tribromide (BBr₃) or hydrobromic acid (HBr).
- Products : Catechol derivatives.
-
Nucleophilic Attack on Thiazolidinone :
- Reagents : Amines or thiols.
- Products : Ring-opened derivatives via nucleophilic addition.
Table 3: Substitution Pathways
| Site | Reagent | Conditions | Product(s) |
|---|---|---|---|
| Methoxyphenyl ring | BBr₃ | Anhydrous DCM | Catechol derivatives |
| Thiazolidinone ring | R-NH₂ / R-SH | Basic conditions | Ring-opened adducts |
Hydrolysis Reactions
The propanamide group undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis :
- Reagents : HCl (6M) at reflux.
- Products : Carboxylic acid and amine derivatives.
- Basic Hydrolysis :
- Reagents : NaOH (aqueous).
- Products : Sodium carboxylate and ammonia.
Photochemical Reactions
The conjugated system (methoxyphenyl-methylidene-thiazolidinone) may undergo photoisomerization or dimerization under UV light, though experimental data for this compound remain limited.
Key Research Findings
- Oxidation Selectivity : Sulfur oxidation dominates over carbonyl oxidation in acidic conditions, yielding sulfoxides as major products .
- Reduction Stability : The thiazolidinone ring remains intact during NaBH₄-mediated reductions, preserving the heterocyclic core.
- Substitution Limitations : Steric hindrance from methoxyphenyl groups reduces EAS reactivity at the aromatic rings compared to simpler analogs.
Scientific Research Applications
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic molecule with potential applications across various scientific fields, including chemistry, biology, and medicine. This article explores its synthesis, properties, and applications in detail.
Structural Overview
This compound contains a thiazolidinone ring, methoxyphenyl groups, and a propanamide moiety. Its molecular formula is with a molecular weight of approximately 486.6 g/mol.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Thiazolidinone Ring : Reaction of an amine with a thioamide under acidic conditions.
- Introduction of Methoxyphenyl Groups : Achieved through electrophilic aromatic substitution.
- Formation of the Propanamide Moiety : Finalized by reacting the intermediate with a propanoyl chloride derivative.
Industrial Production
For large-scale production, methods such as continuous flow chemistry may be employed to optimize yield and purity.
Chemistry
This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
In biological research, this compound is investigated for:
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : May interact with receptors to influence cellular signaling.
Medicine
The compound is being explored for various therapeutic effects:
- Anti-inflammatory Properties : Potential use in treating inflammatory diseases.
- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through modulation of signaling pathways like PI3K-AKT and MAPK.
Case Studies and Research Findings
- Anti-Cancer Research : Studies have shown that derivatives of thiazolidinone compounds exhibit significant cytotoxicity against various cancer cell lines. The structural features of this compound may enhance its efficacy as an anticancer agent.
- Enzyme Inhibition Studies : Research indicates that compounds with thiazolidinone structures can act as effective inhibitors of certain enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT or MAPK pathways, influencing cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
The compound belongs to a class of 5-arylidene-2-sulfanylidene-1,3-thiazolidin-4-ones. Key structural analogs include:
Key Observations:
- Lipophilicity: The target compound’s three methoxy groups increase its logP compared to hydroxyl- or methyl-substituted analogs (e.g., ), suggesting enhanced membrane permeability but reduced aqueous solubility.
- Stereochemistry: The Z-configuration at the 5-position is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .
Analytical and Computational Comparisons
- Mass Spectrometry (MS/MS): Molecular networking using cosine scores (0–1 scale) would classify the target compound in a cluster with other 5-arylidene thiazolidinones. Fragmentation patterns would differ from analogs with non-methoxy substituents (e.g., thiophene in ) due to variations in parent ion stability .
- NMR Analysis: Similar to compounds 1 and 7 in , the target’s NMR profile would show distinct shifts in regions corresponding to the 3,4-dimethoxyphenethyl and 4-methoxybenzylidene groups, aiding structural elucidation.
- Computational Similarity Metrics: Tanimoto and Dice indices (using MACCS or Morgan fingerprints) would indicate high structural similarity (>0.7) with other methoxy-substituted thiazolidinones but lower scores (<0.5) with thiophene- or hydrazone-containing analogs .
Bioactivity Correlations
- Mode of Action: Clustering based on bioactivity profiles (e.g., NCI-60 data) would group the target compound with analogs exhibiting anticancer or antimicrobial activity due to shared thiazolidinone pharmacophores .
- Protein Targets: Molecular docking studies suggest that the methoxy groups may enhance interactions with hydrophobic pockets in enzymes (e.g., tyrosine kinases) or receptors (e.g., PPAR-γ), as seen in structurally related compounds .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 432.6 g/mol. Its structure features a thiazolidine ring, methoxy groups, and a propanamide moiety, which contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the induction of oxidative stress .
Case Study: Thiazolidine Derivatives in Cancer Treatment
A study published in Molecules demonstrated that thiazolidine derivatives led to a marked decrease in tumor size in xenograft models. The mechanism was attributed to the activation of caspase pathways and modulation of key oncogenic signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The thiazolidine ring is believed to play a crucial role in this activity by disrupting bacterial cell wall synthesis .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound. A notable method involves:
- Formation of Thiazolidine Ring : The reaction of thioamide with an aldehyde under acidic conditions.
- Substitution Reactions : Using appropriate alkyl halides to introduce the ethyl group.
- Final Coupling : Amide coupling with propanoic acid derivatives.
Summary of Synthetic Steps
| Step | Reagents | Conditions |
|---|---|---|
| Thiazolidine formation | Thioamide + Aldehyde | Acidic medium |
| Ethyl group introduction | Alkyl halide + Base | Reflux |
| Amide coupling | Propanoic acid derivative + Coupling agent | Room temperature |
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves sequential reactions: (1) formation of the thiazolidinone core via cyclization of thiourea derivatives with aldehydes under acidic conditions, (2) coupling with the phenethylamide moiety using carbodiimide-based reagents, and (3) purification via column chromatography. Key optimizations include:
- Reagent Selection : Use potassium permanganate for controlled oxidation of intermediates (avoiding over-oxidation) .
- Solvent Systems : Ethanol or acetonitrile under reflux for improved cyclization efficiency .
- Catalysis : Palladium on carbon (Pd/C) for selective hydrogenation of unsaturated bonds .
- Purity Monitoring : Thin-layer chromatography (TLC) and NMR to track byproducts .
What advanced spectroscopic techniques are critical for confirming the stereochemistry (Z-configuration) of the benzylidene moiety?
Methodological Answer:
- NOESY NMR : Correlates spatial proximity of protons on the benzylidene and thiazolidinone groups to confirm the Z-configuration .
- X-ray Crystallography : Provides unambiguous structural assignment; SHELX programs (e.g., SHELXL) refine diffraction data for accuracy .
- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) functional groups .
How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inconsistent cytotoxicity)?
Methodological Answer:
-
Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify therapeutic windows .
-
Orthogonal Assays : Combine MTT (cell viability) with ELISA (cytokine profiling) to differentiate cytotoxic vs. immunomodulatory effects .
-
Structural Analog Comparison :
Substituent Activity Profile Reference 4-Methoxybenzylidene High anti-inflammatory, low IC₅₀ 3-Fluorobenzylidene Enhanced cytotoxicity
What computational strategies are effective for predicting target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or NF-κB, leveraging the thiazolidinone core’s hydrogen-bonding capacity .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
How can structure-activity relationship (SAR) studies be designed to enhance potency?
Methodological Answer:
- Analog Synthesis : Modify substituents on the benzylidene (e.g., electron-withdrawing groups like -NO₂ or bulky groups like -CF₃) .
- Bioassay Profiling : Test analogs against panels of cancer cell lines (e.g., MCF-7, HepG2) and inflammatory markers (TNF-α, IL-6) .
- Key SAR Trends :
- Methoxy Groups : Improve solubility but may reduce membrane permeability .
- Thione (C=S) : Critical for redox-mediated activity; replacing with ketone (C=O) diminishes potency .
What methodologies address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
- Metabolite Identification : Use hepatic microsomes to detect oxidative metabolites impacting activity .
- Formulation Adjustments : Nanoencapsulation (e.g., liposomes) to enhance in vivo stability .
How can reaction solvent polarity influence the compound’s synthetic pathway?
Methodological Answer:
- Polar Protic Solvents (e.g., Ethanol) : Favor Schiff base formation via protonation of intermediates .
- Polar Aprotic Solvents (e.g., DMF) : Accelerate cyclization but risk side reactions (e.g., over-oxidation) .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time but requires rigorous temperature control .
What strategies mitigate polymorphism during crystallization?
Methodological Answer:
- Crystallization Screening : Use 24-well plates with varied solvent mixtures (e.g., ethanol/water, acetone/heptane) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions .
- SHELXL Refinement : Adjusts X-ray data to resolve crystal packing ambiguities .
How can redox behavior of the thione group be characterized electrochemically?
Methodological Answer:
- Cyclic Voltammetry : Scan from -1.0 V to +1.5 V (vs. Ag/AgCl) in acetonitrile to identify oxidation (C=S → C-SO) and reduction (C=S → C-SH) peaks .
- Controlled Potential Electrolysis : Isolate redox products for LC-MS structural validation .
What orthogonal purification methods are recommended for scale-up?
Methodological Answer:
- Preparative HPLC : C18 column with gradient elution (water/acetonitrile + 0.1% TFA) .
- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) for gram-scale separation .
- Recrystallization : Ethyl acetate/n-hexane system to eliminate residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
